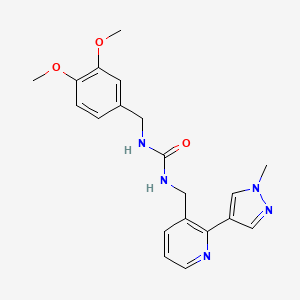

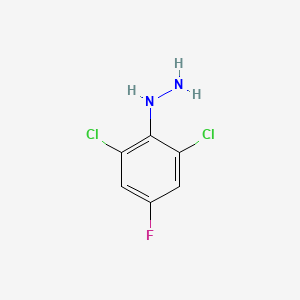

![molecular formula C10H16Cl2N2 B2742520 [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1439898-09-5](/img/structure/B2742520.png)

[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H15ClN2 . It is intended for research use only and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular weight of “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” is 235.15. The InChI code for this compound is 1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2 .Applications De Recherche Scientifique

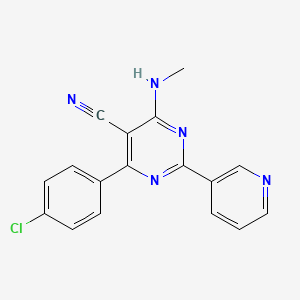

Medicinal Chemistry: Fragment-Based Drug Design

The pyridine moiety in “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” serves as a crucial element in fragment-based drug design. It acts as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets. This compound can be used to create a diverse library of derivatives for high-throughput screening against various disease targets .

Synthetic Chemistry: Cyclopropane Synthesis

Cyclopropane rings are a common feature in many pharmaceuticals due to their unique chemical properties. The cyclopropyl group in this compound provides a synthetic handle for the construction of cyclopropane-containing molecules, which are often key structural elements in bioactive compounds .

Chemical Biology: Biomolecular Mimetics

In chemical biology, the compound’s structure can mimic certain biomolecules, aiding in the study of biological processes and the development of therapeutic agents. Its ability to form stable complexes with enzymes or receptors makes it valuable for understanding molecular interactions .

Kinase Inhibition: Hinge-Binding Motifs

Kinases are pivotal in signal transduction pathways, and their dysregulation is linked to diseases like cancer. The pyridine ring in “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” can be utilized to develop kinase inhibitors, particularly as hinge-binding motifs that are critical for selective inhibition .

Antimicrobial Agents: Structural Optimization

The compound’s structural features allow for optimization as antimicrobial agents. By modifying the pyridine and cyclopropyl groups, researchers can enhance the compound’s efficacy against resistant strains of bacteria and other pathogens .

Neuropharmacology: AMPA Receptor Antagonists

In neuropharmacology, derivatives of this compound have been explored as non-competitive AMPA receptor antagonists. These are important in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases .

Safety And Hazards

The safety data sheet for “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-8-10(3-4-10)6-9-2-1-5-12-7-9;;/h1-2,5,7H,3-4,6,8,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMUFXYRPXMUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CN=CC=C2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2742441.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2742443.png)

acetic acid](/img/structure/B2742446.png)

![5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2742448.png)

![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)

![N-(1-cyanocyclohexyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2742453.png)

![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)

![methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2742460.png)